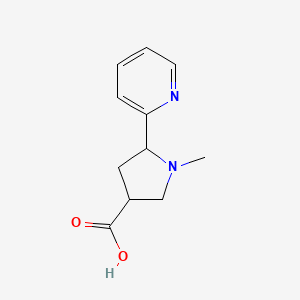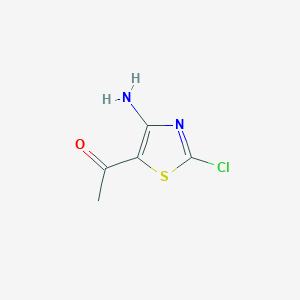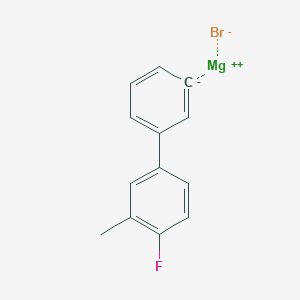
2-Chloro-5-(trifluoromethoxy)phenylmagnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(trifluoromethoxy)phenylmagnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent widely used in organic synthesis. This compound is characterized by the presence of a magnesium-bromine bond, which makes it highly reactive and useful for forming carbon-carbon bonds in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-5-(trifluoromethoxy)phenylmagnesium bromide typically involves the reaction of 2-Chloro-5-(trifluoromethoxy)bromobenzene with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete formation of the Grignard reagent.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems. The reaction is monitored closely to ensure high yield and purity of the final product. The Grignard reagent is then typically stored in THF to maintain its stability and reactivity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-5-(trifluoromethoxy)phenylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: This compound can add to carbonyl compounds, such as aldehydes and ketones, to form secondary and tertiary alcohols.
Nucleophilic Substitution: It can react with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: It participates in coupling reactions, such as the Kumada coupling, to form biaryl compounds.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes and ketones are common reagents for nucleophilic addition reactions.
Alkyl Halides: These are used in nucleophilic substitution reactions.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products Formed:
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
New Carbon-Carbon Bonds: Formed from nucleophilic substitution and coupling reactions.
Aplicaciones Científicas De Investigación
2-Chloro-5-(trifluoromethoxy)phenylmagnesium bromide is used in various scientific research applications, including:
Organic Synthesis: It is a valuable reagent for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceutical Research: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Employed in the preparation of novel materials with unique properties.
Agricultural Chemistry: Utilized in the synthesis of agrochemicals and pesticides.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(trifluoromethoxy)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups or alkyl halides. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom, which enhances its nucleophilicity. This allows the compound to effectively form new carbon-carbon bonds through nucleophilic addition or substitution reactions.
Comparación Con Compuestos Similares
- 4-(Trifluoromethoxy)phenylmagnesium bromide
- 4-Chlorophenylmagnesium bromide
- 4-Methoxyphenylmagnesium bromide
Comparison: 2-Chloro-5-(trifluoromethoxy)phenylmagnesium bromide is unique due to the presence of both chloro and trifluoromethoxy substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, making it more reactive in certain types of chemical reactions compared to its analogs. The trifluoromethoxy group increases the electron-withdrawing capacity, while the chloro group provides additional reactivity sites for further functionalization.
Propiedades
Fórmula molecular |
C7H3BrClF3MgO |
|---|---|
Peso molecular |
299.75 g/mol |
Nombre IUPAC |
magnesium;1-chloro-4-(trifluoromethoxy)benzene-6-ide;bromide |
InChI |
InChI=1S/C7H3ClF3O.BrH.Mg/c8-5-1-3-6(4-2-5)12-7(9,10)11;;/h1,3-4H;1H;/q-1;;+2/p-1 |
Clave InChI |
NOTJQIWMQDBIOD-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=[C-]C=C1OC(F)(F)F)Cl.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



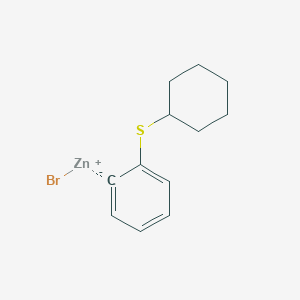
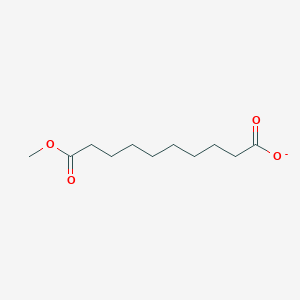
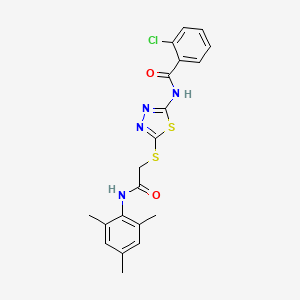
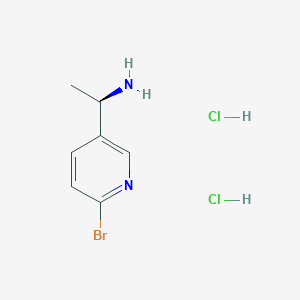
![3-Boc-5-endo-amino-3-azabicyclo[4.1.0]heptane](/img/structure/B14886434.png)
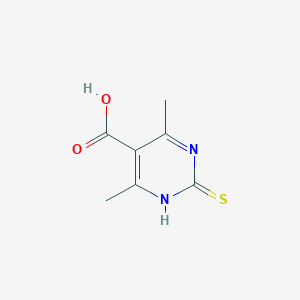
![3,3'-{biphenyl-2,2'-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol](/img/structure/B14886462.png)
![(2E)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-2-(2-oxo-1H-indol-3-ylidene)acetic acid](/img/structure/B14886463.png)
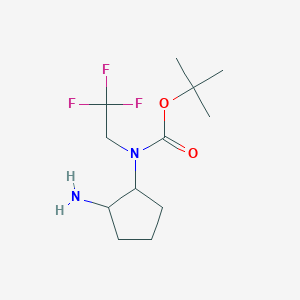
![3,3-Difluoro-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B14886465.png)
